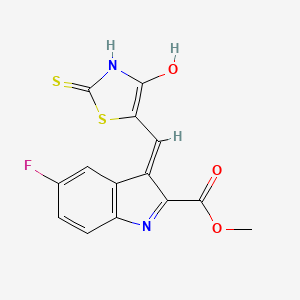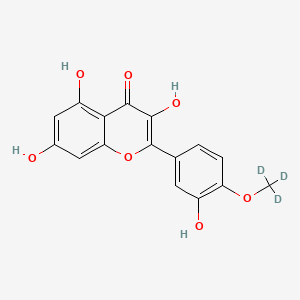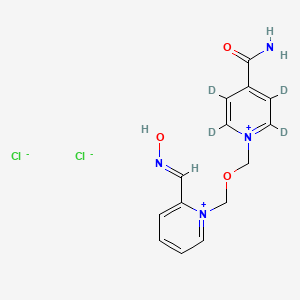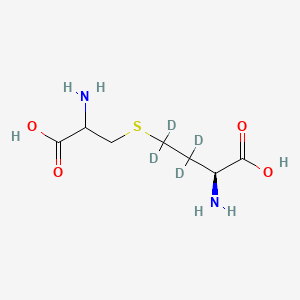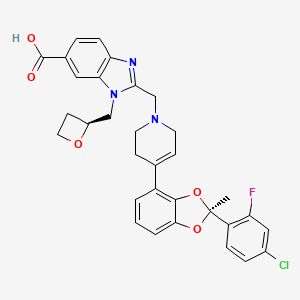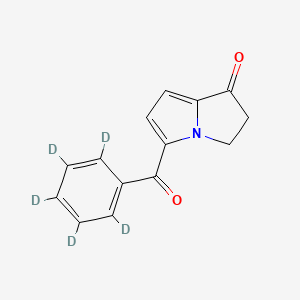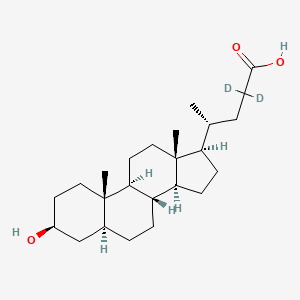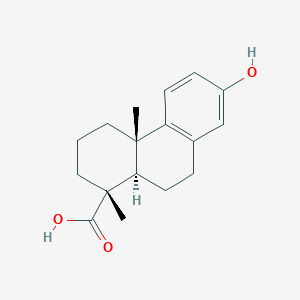
13-Hydroxy-8,11,13-podocarpatriene-18-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Hydroxy-8,11,13-podocarpatriene-18-oic acid is a naturally occurring compound isolated from the bark of Pinus yunnanensis Franch . It belongs to the class of abietane diterpenoids and has a molecular formula of C17H22O3 with a molecular weight of 274.35 g/mol . This compound has garnered interest due to its potential biological activities and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid typically involves extraction from natural sources such as the bark of Pinus yunnanensis . The extraction process may include solvent extraction followed by purification using chromatographic techniques like silica gel column chromatography .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods .
Analyse Des Réactions Chimiques
Types of Reactions
13-Hydroxy-8,11,13-podocarpatriene-18-oic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield compounds with fewer oxygen-containing groups .
Applications De Recherche Scientifique
13-Hydroxy-8,11,13-podocarpatriene-18-oic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of inflammatory pathways and oxidative stress responses . The specific molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Abietic acid: Another abietane diterpenoid with similar structural features.
Dehydroabietic acid: A related compound with a similar diterpenoid skeleton.
Pimaric acid: A diterpenoid with structural similarities to 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and its isolation from Pinus yunnanensis .
Propriétés
Formule moléculaire |
C17H22O3 |
|---|---|
Poids moléculaire |
274.35 g/mol |
Nom IUPAC |
(1R,4aS,10aR)-7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-4-11-10-12(18)5-6-13(11)16/h5-6,10,14,18H,3-4,7-9H2,1-2H3,(H,19,20)/t14-,16-,17-/m1/s1 |
Clé InChI |
DWHTYLMRWXUGJL-DJIMGWMZSA-N |
SMILES isomérique |
C[C@]12CCC[C@@]([C@@H]1CCC3=C2C=CC(=C3)O)(C)C(=O)O |
SMILES canonique |
CC12CCCC(C1CCC3=C2C=CC(=C3)O)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


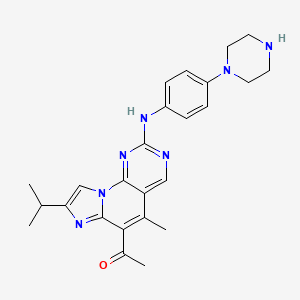
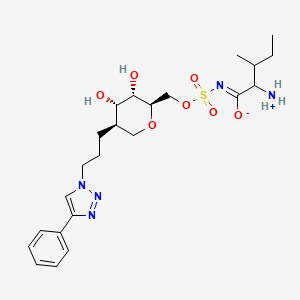
![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
